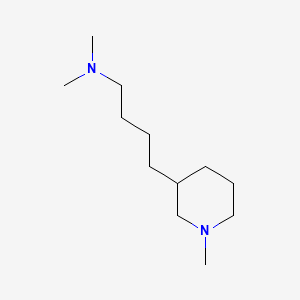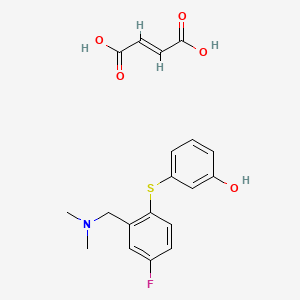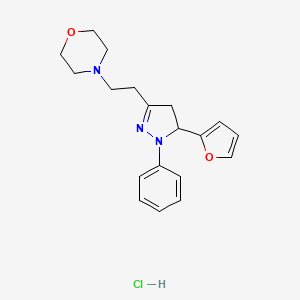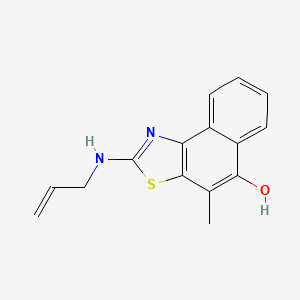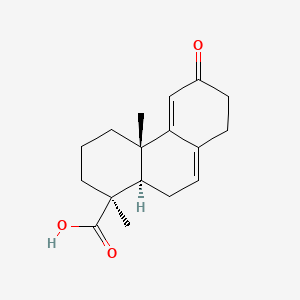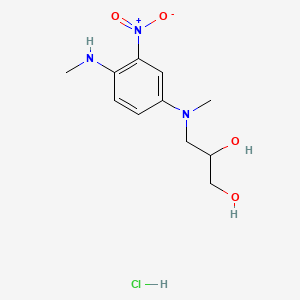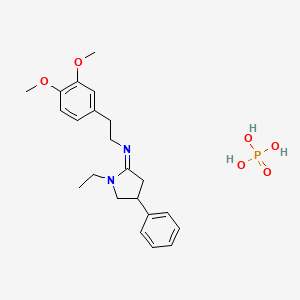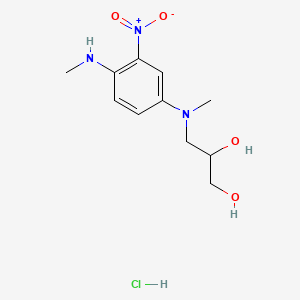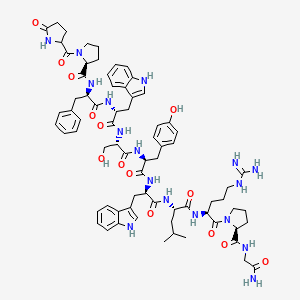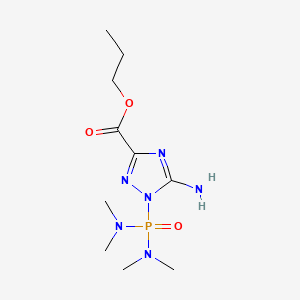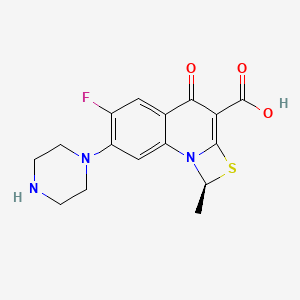
Ulifloxacin, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ulifloxacin, (S)- is a synthetic antibiotic belonging to the fluoroquinolone class. It is the active metabolite of prulifloxacin, a prodrug that is metabolized in the body to produce ulifloxacin . This compound exhibits broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria .
準備方法
Synthetic Routes and Reaction Conditions: Ulifloxacin is synthesized through the esterification of prulifloxacin. The process involves the conversion of prulifloxacin to ulifloxacin ethyl ester, which is then hydrolyzed to produce ulifloxacin . The reaction conditions typically include the use of esterases, which facilitate the hydrolysis process .
Industrial Production Methods: The industrial production of ulifloxacin involves the large-scale synthesis of prulifloxacin, followed by its conversion to ulifloxacin through enzymatic hydrolysis. The process is optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Ulifloxacin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Ulifloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of fluoroquinolone antibiotics.
Biology: Used in studies to understand bacterial resistance mechanisms.
Industry: Used in the development of new antibacterial agents and formulations.
作用機序
類似化合物との比較
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Ofloxacin: A fluoroquinolone antibiotic with a broad spectrum of activity.
Levofloxacin: A fluoroquinolone antibiotic known for its effectiveness against respiratory infections.
Comparison: Ulifloxacin is unique in its high potency and broad-spectrum activity compared to other fluoroquinolones. It is generally more active in vitro against a variety of clinical isolates of Gram-negative and Gram-positive bacteria . Additionally, ulifloxacin has a longer elimination half-life, allowing for once-daily administration, which can improve patient compliance .
特性
CAS番号 |
138382-93-1 |
|---|---|
分子式 |
C16H16FN3O3S |
分子量 |
349.4 g/mol |
IUPAC名 |
(1S)-6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/t8-/m0/s1 |
InChIキー |
SUXQDLLXIBLQHW-QMMMGPOBSA-N |
異性体SMILES |
C[C@H]1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |
正規SMILES |
CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


